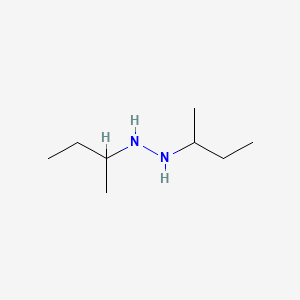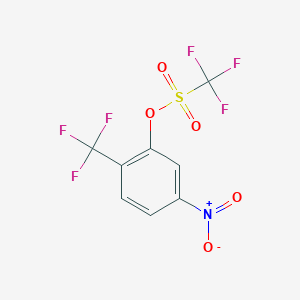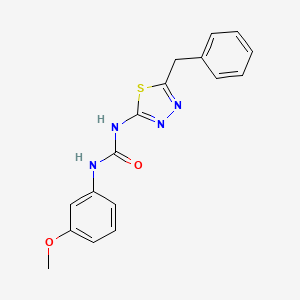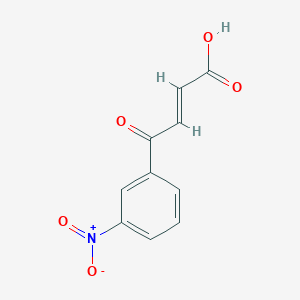![molecular formula C17H13N3O2 B14165758 3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol CAS No. 713128-51-9](/img/structure/B14165758.png)
3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol includes a benzofuran ring fused with a pyrimidine ring, which is further substituted with a methyl group and an amino phenol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol typically involves multi-step organic reactions. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: It can be used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methyl 1benzofuro[3,2-d]pyrimidin-4-yl)glycine : This compound shares a similar core structure but has different substituents, leading to variations in its biological activity .
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinases and have been studied for their anticancer properties.
Uniqueness
3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific protein kinases with high selectivity makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
713128-51-9 |
|---|---|
Fórmula molecular |
C17H13N3O2 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
3-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C17H13N3O2/c1-10-18-15-13-7-2-3-8-14(13)22-16(15)17(19-10)20-11-5-4-6-12(21)9-11/h2-9,21H,1H3,(H,18,19,20) |
Clave InChI |
XNHYJMDEGUJKPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=N1)NC3=CC(=CC=C3)O)OC4=CC=CC=C42 |
Solubilidad |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)

![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)

![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)



